N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,6-difluorobenzamide
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Overview
Description
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,6-difluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a dihydroisoquinoline moiety, a butynyl chain, and a difluorobenzamide group. Its distinct chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,6-difluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the dihydroisoquinoline core.
Attachment of the Butynyl Chain: The butynyl chain can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst.
Introduction of the Difluorobenzamide Group: The final step involves the acylation of the amine with 2,6-difluorobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,6-difluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,6-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,6-dichlorobenzamide
- N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,6-dimethylbenzamide
Uniqueness
Compared to similar compounds, N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,6-difluorobenzamide stands out due to the presence of the difluorobenzamide group. This group imparts unique electronic and steric properties, which can influence the compound’s reactivity, binding affinity, and overall biological activity. The difluorobenzamide group can also enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O/c21-17-8-5-9-18(22)19(17)20(25)23-11-3-4-12-24-13-10-15-6-1-2-7-16(15)14-24/h1-2,5-9H,10-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENQODQXDXQXIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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